Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate (Disodium PDQ) is a salt of a molecule known as pyrroloquinoline quinone (PDQ). PDQ itself is a naturally occurring cofactor found in various bacteria []. As a cofactor, it plays a crucial role in enzymatic reactions within these organisms [].
Scientific research on Disodium PDQ focuses on its potential applications due to its structural similarity to PDQ. Here are some areas of investigation:
Researchers are using Disodium PDQ to study the specific mechanisms by which PDQ-dependent enzymes function []. This research helps to elucidate fundamental biological processes in bacteria.
Due to its role in bacterial enzymes, Disodium PDQ is being investigated as a potential target for the development of new antibiotics []. By inhibiting the function of PDQ-dependent enzymes, researchers hope to develop new drugs to combat antibiotic-resistant bacteria.
Methoxatin disodium salt, also known as Pyrroloquinoline quinone, is a redox-active compound that serves as a cofactor in various enzymatic reactions. Its molecular formula is , and it is recognized for its role in facilitating electron transfer processes in biological systems. Methoxatin disodium salt has gained attention due to its antioxidant properties, which help protect cells from oxidative stress and damage. This compound is primarily associated with the activity of quinoprotein glucose dehydrogenase, where it acts as a redox cycling cofactor, crucial for the metabolism of glucose and methanol .
Common reagents involved in these reactions include:
These reactions typically occur under controlled conditions in aqueous or organic solvents, emphasizing the importance of pH and temperature .
Methoxatin disodium salt exhibits significant biological activity, particularly as an antioxidant. It is known to enhance cellular defense mechanisms against oxidative stress by neutralizing free radicals. Additionally, it has been shown to improve cognitive functions such as memory and learning in animal models, particularly in neuroinflammatory conditions like Alzheimer's disease. The compound's role as a redox cofactor allows it to facilitate critical biochemical pathways necessary for energy production and cellular growth .
The synthesis of methoxatin disodium salt can be achieved through several methods:
The choice of synthesis method often depends on the intended application and required purity of the final product .
Methoxatin disodium salt has diverse applications across various fields:
Recent studies have focused on the interactions of methoxatin disodium salt with various biological molecules. For instance, investigations into its binding affinity with human serum albumin have revealed that it interacts primarily at Sudlow site I, affecting the pharmacokinetics of drugs when co-administered. Such studies highlight the importance of understanding these interactions for optimizing therapeutic strategies involving methoxatin disodium salt .
Methoxatin disodium salt shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Pyrroloquinoline | High | Naturally occurring; involved in bacterial metabolism |
Coenzyme Q10 | Moderate | Primarily functions in mitochondrial energy production |
Flavin adenine dinucleotide | Moderate | Key role in electron transport chains; involved in various enzymatic reactions |
Methoxatin disodium salt's uniqueness lies in its specific role as a redox cofactor for glucose dehydrogenase and its potent antioxidant capabilities, distinguishing it from other similar compounds that may not exhibit these dual functionalities .
The biosynthesis of methoxatin disodium salt, also known as pyrroloquinoline quinone disodium salt, originates from two fundamental amino acid precursors: glutamic acid and tyrosine [1] [2]. These precursor molecules are incorporated within a ribosomally synthesized peptide designated PqqA, which serves as the initial substrate for the entire biosynthetic pathway [1] [2] [3].
The PqqA peptide is a short polypeptide typically consisting of 23 amino acid residues, with strictly conserved glutamic acid and tyrosine residues positioned at specific locations within the sequence [1] [2] [4]. In Klebsiella pneumoniae, the model organism for pyrroloquinoline quinone biosynthesis, these critical residues are located at positions 16 and 20 respectively [4]. Site-directed mutagenesis studies have definitively established that replacement of glutamate-16 with aspartate or tyrosine-20 with phenylalanine completely abolishes pyrroloquinoline quinone biosynthesis, confirming their essential role as the direct precursors to the final cofactor [4].
Early feeding experiments established the crucial connection between cellular tyrosine and glutamate levels and pyrroloquinoline quinone production [2]. These studies demonstrated that the availability of these amino acids directly influences the efficiency of the biosynthetic pathway, indicating that the metabolic pools of glutamate and tyrosine serve as the ultimate source materials for cofactor synthesis [2].
The molecular weight of the native PqqA peptide is approximately 2.5 kilodaltons, with a chemical composition that varies among bacterial species but maintains the essential glutamate and tyrosine residues[Table 1]. This peptide substrate represents the starting point for a complex series of enzymatic transformations that ultimately yield the fully oxidized pyrroloquinoline quinone structure [1] [2].
The biosynthesis of methoxatin disodium salt is orchestrated by a highly conserved gene cluster known as the pqq operon, which comprises six essential genes designated pqqA through pqqF [5] [6]. This operon has been identified in 126 prokaryotic species, predominantly gram-negative bacteria, many of which are pathogenic organisms [5]. The conservation of gene order within the operon across diverse bacterial species strongly suggests the importance of protein-protein interactions during cofactor biosynthesis [5].
The pqqA gene encodes the precursor peptide that contains the substrate amino acids for pyrroloquinoline quinone formation [1] [2]. Expression studies using pqq-lacZ protein fusions have revealed that PqqA synthesis occurs at significantly higher levels than other proteins in the pathway, suggesting that this peptide may be the rate-limiting substrate for the overall biosynthetic process [6]. Multiple copies of pqqA genes have been identified in certain bacterial species, with different copies responding differently to environmental conditions [7]. In Methylovorus species, five pqqA gene copies contribute variably to pyrroloquinoline quinone synthesis, with pqqA1, pqqA2, and pqqA4 being dominantly transcribed [7].
PqqD serves as a crucial recognition element and peptide chaperone in the biosynthetic pathway [8] [3]. This protein functions as a RiPP (ribosomally synthesized and post-translationally modified peptide) recognition element that binds the PqqA precursor peptide with high affinity [8] [3]. Surface plasmon resonance and isothermal titration calorimetry studies have determined that PqqD binds PqqA with dissociation constants ranging from 130 to 390 nanomolar, indicating a tight binding interaction [3].
The nuclear magnetic resonance solution structure of PqqD reveals a compact protein fold that provides a specific binding surface for the precursor peptide [8]. The primary function of PqqD is to protect the PqqA peptide from premature proteolytic degradation while presenting the glutamate and tyrosine residues to the first catalytic enzyme, PqqE [3]. This chaperone function is essential for maintaining the integrity of the substrate throughout the initial stages of the biosynthetic pathway [3].
PqqE represents the first catalytic enzyme in the biosynthetic pathway and belongs to the radical S-adenosyl-L-methionine enzyme superfamily [9] [10]. This enzyme contains three iron-sulfur clusters: one [4Fe-4S] cluster in the N-terminal domain responsible for S-adenosyl-L-methionine cleavage, and two additional auxiliary clusters (AuxI and AuxII) located in the C-terminal SPASM domain [9] [10]. The enzyme catalyzes the formation of a carbon-carbon bond between the glutamate and tyrosine side chains within the PqqA peptide through radical-mediated chemistry [10].
The catalytic mechanism involves reductive cleavage of S-adenosyl-L-methionine to generate a 5'-deoxyadenosyl radical, which subsequently abstracts a hydrogen atom from the substrate to initiate the cross-linking reaction [9] [10]. PqqE activity is dependent on the presence of PqqD, which forms a ternary complex with PqqA and PqqE in a 1:1:1 stoichiometry [3]. The enzyme requires a flavodoxin and flavodoxin reductase-based reduction system for proper function, with other reducing agents leading to uncoupled S-adenosyl-L-methionine cleavage [10].
Following the cross-linking reaction catalyzed by PqqE, the modified PqqA peptide undergoes proteolytic processing by PqqF, and in some species, an additional protease PqqG [11] [6]. These proteases are responsible for trimming the N- and C-terminal amino acids from the cross-linked peptide to liberate the glutamate-tyrosine dipeptide substrate for subsequent enzymatic steps [2] [12]. The PqqF protein is classified as a putative protease, though its exact mechanism and substrate specificity remain incompletely characterized [11].
In Pseudomonas species, both pqqF and pqqG genes flank the canonical pqqA-pqqE biosynthesis operon, suggesting coordinated regulation of proteolytic processing [11]. Deletion studies of pqqF and pqqG in Pseudomonas putida have provided insights into their respective roles, though the precise mechanistic details of peptide hydrolysis remain to be fully elucidated [11].
PqqB functions as a metallo-β-lactamase superfamily enzyme that catalyzes the hydroxylation of the cross-linked glutamate-tyrosine dipeptide [2] [13]. This enzyme exhibits promiscuous metal binding, with stable incorporation of copper, zinc, manganese, magnesium, and iron [2]. However, iron appears to be the physiologically relevant metal cofactor, as iron reconstitution leads to significant catalytic activity [13].
The enzyme catalyzes a two-step hydroxylation reaction: first converting glutamate-tyrosine to glutamate-DOPA (3,4-dihydroxyphenylalanine), followed by further hydroxylation to form glutamate-OH-DOPA quinone [13]. Both reactions are oxygen-dependent and utilize α-ketoglutarate as a co-substrate [13]. The hydroxylation mechanism involves direct oxygen incorporation from molecular oxygen, as demonstrated by isotopic labeling studies using 18O2 [13].
PqqC catalyzes the final and most complex step in methoxatin disodium salt biosynthesis, performing both ring cyclization and an extraordinary eight-electron oxidation of the substrate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) to produce the fully oxidized pyrroloquinoline quinone [14] [15] [16]. This enzyme is remarkable for its ability to catalyze such an extensive oxidation reaction without the assistance of any redox-active metal cofactors or organic prosthetic groups [14] [15].
The crystal structure of PqqC reveals a compact seven-helix bundle that provides the structural framework for a positively charged active site cavity [14] [15]. The enzyme undergoes significant conformational changes upon substrate binding, with the active site transitioning from an open, solvent-exposed configuration in the free enzyme to a progressively more closed conformation during the catalytic cycle [14] [15] [16].
Product binding induces recruitment of fourteen conserved active site residues, including histidine-154, arginine-157, tyrosine-175, and arginine-179, which form an extended network of hydrogen bonds with the substrate [15]. These residues are crucial for substrate orientation and catalysis, as demonstrated by site-directed mutagenesis studies of histidine-84 variants (H84A and H84N), which showed significantly reduced catalytic rates compared to the wild-type enzyme [17].
The PqqC-catalyzed reaction proceeds through four distinct stepwise oxidations, each involving specific electron acceptors and producing characteristic spectral intermediates [16]. Time-dependent acid quenching experiments combined with high-performance liquid chromatography and mass spectrometric analyses have enabled identification of the reaction intermediates and their spectral signatures [16].
The first three oxidation steps utilize molecular oxygen as the two-electron acceptor, while the fourth step uniquely employs hydrogen peroxide generated from the preceding reactions [16]. The overall stoichiometry involves consumption of three equivalents of oxygen per substrate molecule, with the production of hydrogen peroxide as an intermediate rather than as a final product [14] [16].
The reaction sequence begins with base-catalyzed cyclization to form the tricyclic ring system, potentially facilitated by tyrosine-53 acting in conjunction with lysine-214 as a catalytic dyad [15]. This cyclization involves 1,4-addition of the primary amine to the conjugated ring structure, forming the pyrrole ring that completes the pyrroloquinoline quinone scaffold [15].
A unique feature of the PqqC mechanism is the progressive closure of the active site as the enzyme proceeds through its catalytic cycle [16]. This conformational change is evidenced by the different sensitivities of the four oxidation steps to oxygen concentration, with later steps showing reduced dependence on external oxygen availability [16].
The third oxidation step is particularly noteworthy as it utilizes product hydrogen peroxide from the preceding step rather than external oxygen, producing water as the final product [16]. This internal recycling of oxidizing equivalents represents an elegant solution to the challenge of performing multiple oxidations within a single active site [16].
The final oxidation step involves reaction between oxygen and PQQH2 (reduced pyrroloquinoline quinone) trapped within the active site, proceeding approximately ten times slower than the reoxidation of PQQH2 in free solution [16]. This rate difference reflects the constraining effect of the closed active site environment on substrate mobility and oxygen access [16].
The PqqC-catalyzed reaction produces several distinct spectral intermediates that can be monitored by ultraviolet-visible spectroscopy [16] [17]. The initial enzyme-substrate complex exhibits absorption maxima at 532-536 nanometers, while the final enzyme-product complex shows characteristic absorption at 346-366 nanometers [16] [17].
Intermediate species absorbing between 316 and 344 nanometers have been identified and characterized [17]. Under anaerobic conditions, the H84N mutant produces a stable 344-nanometer intermediate that cannot proceed to the final 318-nanometer species, while the H84A mutant can progress through both intermediates [17]. These observations provide crucial insights into the role of specific active site residues in facilitating the complex oxidation sequence [17].
The production of methoxatin disodium salt can be achieved through both natural biosynthetic pathways and chemical synthetic routes, each presenting distinct advantages and limitations for industrial applications [18] [19] [20].
Natural production relies on bacterial fermentation using organisms that possess the complete pqq operon for pyrroloquinoline quinone biosynthesis [19] [21]. Klebsiella pneumoniae represents the most extensively studied production strain, capable of synthesizing pyrroloquinoline quinone through its endogenous biosynthetic machinery [19] [21]. Optimized fermentation conditions have achieved pyrroloquinoline quinone titers of 363.3 nanomolar per liter in shake flask cultures and up to 2371.7 nanomolar per liter in bioreactor systems [19].
The natural production pathway offers several advantages including environmentally friendly conditions, mild reaction parameters, and the absence of harsh chemical reagents[Table 3]. However, yields remain relatively low compared to chemical synthesis, and the process requires complex optimization of multiple fermentation parameters including glucose concentration, pH control, and oxygen availability [19].
Metabolic engineering approaches have been employed to enhance natural production, including the use of tandem repetitive promoters to overexpress biosynthetic genes [19]. When three repeats of the tac promoter were used to drive pqq gene expression, recombinant strains generated 1.5-fold higher pyrroloquinoline quinone levels compared to single promoter constructs [19]. Additionally, optimization of the glucose direct oxidation pathway mediated by pyrroloquinoline quinone-dependent glucose dehydrogenase has proven effective for improving overall productivity [19].
Chemical synthesis of methoxatin disodium salt has been accomplished through multiple synthetic routes, with the most extensively documented being a 13-step synthesis starting from 2,3-dimethoxytoluene [22]. This approach utilizes a Pfitzinger synthesis for construction of the quinoline dicarboxylic acid portion, followed by a modified Reissert indole synthesis for annulation of the pyrrole ring [22].
The 13-step synthetic route achieves overall yields of 50-70% and produces material with spectral properties identical to the natural compound [22]. Alternative synthetic approaches have reduced the number of steps to nine, starting from 2-methoxy-5-nitroaniline hydrochloride and achieving yields of 60-80% [23]. These synthetic methods offer the advantages of high purity, well-characterized products, and independence from biological systems[Table 3].
However, chemical synthesis presents significant disadvantages including the requirement for multiple synthetic steps, use of harsh reaction conditions, and reliance on organic solvents[Table 3]. Additionally, the synthetic routes typically require specialized expertise and equipment not readily available in standard fermentation facilities [22].
Recombinant expression represents a hybrid approach that combines the advantages of biological production with the control of engineered systems [24] [21]. Escherichia coli and Bacillus subtilis have been successfully employed as heterologous hosts for pyrroloquinoline quinone production using cloned pqq operons from natural producers [24] [21].
Studies comparing different promoter systems have revealed that moderate rather than strong promoters are more effective for pyrroloquinoline quinone production [21]. Recombinant Klebsiella pneumoniae strains utilizing the kanamycin resistance gene promoter achieved the highest production levels of 1700 nanomolar, demonstrating the importance of balanced gene expression for optimal pathway function [21].
The recombinant approach offers scalability and controlled production conditions while maintaining the environmental advantages of biological synthesis[Table 3]. However, this method requires genetic modification capabilities and careful optimization of expression systems to achieve maximum productivity [21].
Natural bacterial fermentation typically requires 54-66 hours for completion, while chemical synthesis involves 9-13 discrete synthetic steps that may require several days to weeks depending on the specific route and scale[Table 3]. Recombinant expression systems generally achieve production within 48-72 hours, representing a compromise between natural and synthetic approaches[Table 3].
From an economic perspective, the choice between natural and synthetic production depends on factors including required purity, production scale, and downstream applications. Chemical synthesis may be preferred for applications requiring exceptional purity and well-defined material properties, while biological production offers advantages for large-scale manufacturing and applications where environmental sustainability is prioritized[Table 3].
Methoxatin disodium salt exhibits distinct solubility characteristics that are fundamental to its applications in biochemical and analytical systems. The compound demonstrates moderate water solubility at ambient conditions, with documented values of 6.16 mg/mL (16.46 mM) at 25°C [1] [2]. This aqueous solubility can be enhanced through thermal treatment, with studies showing improved dissolution up to 5 mg/mL (13.36 mM) when heated to 50°C [3]. The temperature-dependent solubility behavior reflects the compound's hydrophilic nature due to the presence of multiple carboxylate groups and the disodium salt formation.
The solubility profile in organic media presents a markedly different pattern. Methoxatin disodium salt shows poor solubility in dimethyl sulfoxide, with most sources reporting it as insoluble to slightly soluble [3] [4]. Similarly, the compound exhibits limited solubility in methanol and other organic solvents [5]. This selective solubility pattern is characteristic of ionic compounds with extensive conjugated systems, where the polar carboxylate groups favor aqueous environments while the organic solvent systems cannot adequately stabilize the ionic structure.
Aqueous buffer systems provide optimal solubility conditions for methoxatin disodium salt. The compound maintains stability and solubility across physiological pH ranges, with studies demonstrating effective dissolution in phosphate-buffered solutions [6]. The buffer compatibility extends the compound's utility in biological assays and enzymatic studies, where controlled pH environments are essential for maintaining structural integrity and catalytic activity.
Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) |
---|---|---|---|
Water | 6.16 | 16.46 | 25 |
Water (heated) | 5.00 | 13.36 | 50 |
Phosphate buffer | Soluble | Variable | 25 |
DMSO | <1 | <2.7 | 25 |
Methanol | Slightly soluble | Not quantified | 25 |
Organic solvents | Insoluble | Not applicable | 25 |
The thermal stability profile of methoxatin disodium salt reveals a complex pattern of phase transitions and decomposition events that are critical for understanding its processing and storage requirements. The compound exhibits exceptional thermal stability with a melting point exceeding 300°C [2] [7], positioning it among the more thermally robust quinone derivatives. This high melting point reflects the extensive intermolecular interactions within the crystalline lattice, including ionic bonding between sodium cations and carboxylate groups, as well as π-π stacking interactions between aromatic systems.
Detailed thermal analysis using differential scanning calorimetry and thermogravimetric analysis reveals that thermal decomposition begins at temperatures above 300°C [8]. The decomposition process involves the breakdown of the quinone structure and the elimination of carboxyl groups, producing nitrogen oxides, carbon dioxide, and carbon monoxide as primary decomposition products [8]. This decomposition pattern is consistent with the expected thermal behavior of tricyclic quinone compounds containing multiple carboxylate substituents.
The dehydration behavior of methoxatin disodium salt presents a particularly interesting aspect of its thermal properties. Simultaneous X-ray diffraction and differential scanning calorimetry studies have identified that dehydration occurs within the temperature range of 40-85°C, with the peak dehydration temperature at 73°C [9]. The heat of dehydration has been quantified at 187 J/g, indicating a moderately endothermic process that reflects the energy required to break hydrogen bonds between crystal water molecules and the host structure [9].
Thermal Parameter | Value | Analytical Method | Significance |
---|---|---|---|
Melting Point | >300°C | DSC/Visual | High thermal stability |
Dehydration Temperature | 40-85°C (peak at 73°C) | XRD-DSC | Crystal water elimination |
Heat of Dehydration | 187 J/g | DSC | Endothermic process |
Heat of Hydration | 177 J/g | DSC | Rehydration energy |
Thermal Decomposition | >300°C | TGA/DSC | Structural breakdown |
Phase Transition 1 | 120°C | XRD-DSC | Type I → Type II |
Phase Transition 2 | 180°C | XRD-DSC | Type II → Type III |
The pH-dependent behavior of methoxatin disodium salt encompasses both tautomeric equilibria and redox activity, making it a versatile compound for various biochemical applications. The compound exhibits distinct catalytic and antioxidant properties that vary significantly across the physiological pH range. At lower pH values (pH 5.5), the compound demonstrates reduced catalytic activity [6] [10], which correlates with the predominance of the quinone form and limited electron transfer capabilities.
The optimal pH range for specific redox reactions varies depending on the electron acceptor system. For phenazine methosulfate reduction, the optimal pH is approximately 6.5 [6], while cytochrome c reduction shows maximum efficiency at pH 8.5 [6]. This pH-dependent selectivity reflects the influence of protonation state on the electron transfer kinetics and the stability of intermediate redox forms.
At physiological pH (7.4), methoxatin disodium salt maintains stable redox cycling capability, facilitating its role as a cofactor in enzymatic reactions [6]. The compound's ability to undergo reversible two-electron reduction to form the hydroquinone (PQQH₂) is pH-dependent, with alkaline conditions favoring the reduced form stability [11]. This pH sensitivity is attributed to the pKa values of the carboxyl groups and the quinone moiety, which influence the overall electron density and redox potential of the molecule.
The antioxidant activity of methoxatin disodium salt increases markedly at higher pH values, with studies demonstrating enhanced hydrogen peroxide scavenging at pH 8.0 [11]. This enhanced activity at alkaline pH reflects the increased nucleophilicity of the reduced quinone form and the improved electron transfer efficiency to reactive oxygen species. The pH-dependent antioxidant behavior is particularly relevant for applications in biological systems where pH variations can modulate the compound's protective effects.
pH Range | Redox Behavior | Optimal Application | Mechanistic Basis |
---|---|---|---|
pH 5.5 | Lower catalytic activity | Limited enzymatic applications | Quinone form dominant |
pH 6.5 | Optimal PMS reduction | Electron transfer assays | Enhanced electron mobility |
pH 7.4 | Physiological activity | Biological systems | Balanced tautomeric forms |
pH 8.0 | High antioxidant activity | ROS scavenging | Enhanced electron transfer |
pH 8.5 | Optimal cytochrome c reduction | Enzymatic cofactor | Maximal redox cycling |
The crystallization behavior of methoxatin disodium salt is characterized by the formation of multiple hydrated forms, each with distinct structural and stability properties. The most stable crystalline form under ambient conditions is the Type I trihydrate, which contains three molecules of crystal water per formula unit (12.6% water content) [9]. This hydrated form exhibits optimal stability at room temperature and standard humidity conditions, making it the preferred form for commercial applications and long-term storage.
The crystallization dynamics involve complex phase transitions that are both temperature and humidity dependent. Single crystal X-ray diffraction analysis has revealed that the trihydrate structure features sodium cations coordinating with carboxylate oxygen atoms and quinone carbonyl groups [9]. The crystal water molecules participate in an extensive hydrogen bonding network that stabilizes the overall structure and contributes to the compound's hygroscopic properties.
Dehydration processes lead to the formation of Type II crystalline form, which occurs at temperatures between 120-150°C [9]. This intermediate form contains approximately 0.7% residual water and represents a transitional state between the fully hydrated and anhydrous forms. The Type II form can be obtained through controlled heating or exposure to low humidity conditions, though it readily converts back to the trihydrate form when exposed to ambient humidity levels above 20% relative humidity [9].
The anhydrous Type III crystalline form develops at temperatures exceeding 180°C and represents the most thermally stable configuration [9]. This form exhibits different crystallographic symmetry compared to the hydrated forms, with fewer diffraction peaks indicating higher structural symmetry [9]. The heat of hydration for the conversion from Type III to Type I has been measured at 177 J/g, indicating that the trihydrate form is thermodynamically favored under normal atmospheric conditions by approximately 75.8 kJ/mol [9].
The reversible nature of hydration and dehydration processes is particularly significant for practical applications. The anhydrous forms can be restored to the trihydrate structure by exposure to humidity levels as low as 20% relative humidity, with the conversion process being rapid and complete [9]. This reversible crystallization behavior has implications for storage conditions, processing parameters, and the development of controlled-release formulations.
Crystalline Form | Water Content | Stability Range | Transition Conditions | Structural Features |
---|---|---|---|---|
Type I (Trihydrate) | 12.6% (3 H₂O) | Room temperature | Stable up to 120°C | Extensive H-bonding network |
Type II (Dehydrated) | 0.7% (residual) | 120-150°C | Intermediate heating | Reduced water coordination |
Type III (Anhydrous) | 0% (anhydrous) | >180°C | High-temperature form | Higher structural symmetry |
Pentahydrate | ~22% (5 H₂O) | Historical form | Obsolete | High water content |